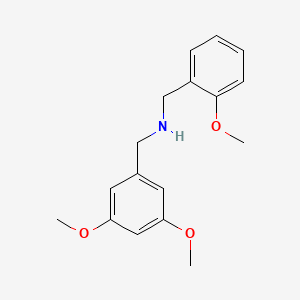
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown potential therapeutic effects in various studies. The purpose of
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has also been shown to interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has a wide range of biochemical and physiological effects. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant-like effects. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has also been shown to decrease the levels of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit consistent results across various studies. However, there are also some limitations to the use of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has a low solubility in water, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood, which may limit its potential use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide. One potential direction is to investigate the potential use of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to further investigate the mechanism of action of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide, which may lead to the development of more effective therapeutic agents. Finally, the development of new synthesis methods for N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide may lead to the discovery of novel derivatives with improved therapeutic properties.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound that has shown potential therapeutic effects in various studies. Its synthesis method is reliable and efficient, and it has been extensively studied for its potential use in the treatment of neurological disorders. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide's mechanism of action is not fully understood, but it is believed to act as a modulator of the GABAergic system. N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has several advantages for use in lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the study of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide, which may lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide involves the reaction of 4-methoxyphenylpiperazine with 4-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide in its pure form. This method has been successfully used in various studies and has proven to be a reliable and efficient way to synthesize N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. In addition, N-(4-methoxyphenyl)-4-methyl-1-piperazinecarboxamide has been investigated for its potential use in the treatment of neuropathic pain and drug addiction.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINOBHBKGMHQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)


![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)

![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
